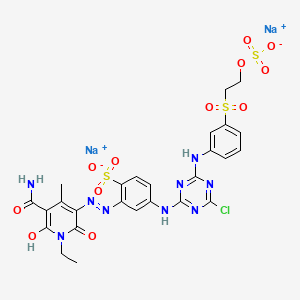
(2-Heptanoyloxy-3-pentanoyloxypropyl) nonanoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(2-Heptanoyloxy-3-pentanoyloxypropyl) nonanoate is an ester compound that is synthesized from heptanoic acid, pentanoic acid, and nonanoic acid. This compound is characterized by its unique structure, which includes three ester linkages. It is often used in various industrial applications due to its chemical properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (2-Heptanoyloxy-3-pentanoyloxypropyl) nonanoate involves the esterification of glycerol with heptanoic acid, pentanoic acid, and nonanoic acid. The reaction typically occurs in the presence of a strong acid catalyst, such as sulfuric acid or p-toluenesulfonic acid, under reflux conditions. The reaction mixture is heated to around 100-150°C to facilitate the esterification process.
Industrial Production Methods
In an industrial setting, the production of this compound is carried out in large reactors where the reactants are continuously fed into the system. The reaction is monitored and controlled to ensure optimal yield and purity. After the reaction is complete, the product is purified through distillation or other separation techniques to remove any unreacted starting materials and by-products.
Analyse Des Réactions Chimiques
Types of Reactions
(2-Heptanoyloxy-3-pentanoyloxypropyl) nonanoate can undergo various chemical reactions, including hydrolysis, transesterification, and oxidation.
Hydrolysis: In the presence of water and an acid or base catalyst, the ester bonds can be cleaved to yield the corresponding carboxylic acids and glycerol.
Transesterification: This reaction involves the exchange of the ester groups with another alcohol, resulting in the formation of new esters.
Oxidation: The compound can be oxidized to form carboxylic acids and other oxidation products.
Common Reagents and Conditions
Hydrolysis: Acidic or basic conditions with water.
Transesterification: Alcohols and a catalyst such as sodium methoxide or potassium hydroxide.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.
Major Products Formed
Hydrolysis: Heptanoic acid, pentanoic acid, nonanoic acid, and glycerol.
Transesterification: New esters and glycerol.
Oxidation: Carboxylic acids and other oxidation products.
Applications De Recherche Scientifique
(2-Heptanoyloxy-3-pentanoyloxypropyl) nonanoate has several applications in scientific research:
Chemistry: Used as a model compound to study esterification and transesterification reactions.
Biology: Investigated for its potential as a bio-based plasticizer in polymer research.
Medicine: Explored for its potential use in drug delivery systems due to its biocompatibility.
Industry: Utilized in the production of biodegradable lubricants and surfactants.
Mécanisme D'action
The mechanism of action of (2-Heptanoyloxy-3-pentanoyloxypropyl) nonanoate involves its interaction with various molecular targets depending on its application. In drug delivery, for example, the compound can encapsulate active pharmaceutical ingredients, facilitating their transport and release at the target site. In polymer research, it acts as a plasticizer, modifying the physical properties of the polymer matrix.
Comparaison Avec Des Composés Similaires
Similar Compounds
- (2-Heptanoyloxy-3-pentanoyloxypropyl) octanoate
- (2-Heptanoyloxy-3-pentanoyloxypropyl) decanoate
- (2-Heptanoyloxy-3-pentanoyloxypropyl) dodecanoate
Uniqueness
(2-Heptanoyloxy-3-pentanoyloxypropyl) nonanoate is unique due to its specific combination of ester groups, which imparts distinct chemical and physical properties. Compared to similar compounds, it may offer different solubility, reactivity, and compatibility with various materials, making it suitable for specific applications in research and industry.
Propriétés
Formule moléculaire |
C24H44O6 |
|---|---|
Poids moléculaire |
428.6 g/mol |
Nom IUPAC |
(2-heptanoyloxy-3-pentanoyloxypropyl) nonanoate |
InChI |
InChI=1S/C24H44O6/c1-4-7-10-12-13-15-17-23(26)29-20-21(19-28-22(25)16-9-6-3)30-24(27)18-14-11-8-5-2/h21H,4-20H2,1-3H3 |
Clé InChI |
NALYYZTVSBKKMS-UHFFFAOYSA-N |
SMILES canonique |
CCCCCCCCC(=O)OCC(COC(=O)CCCC)OC(=O)CCCCCC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


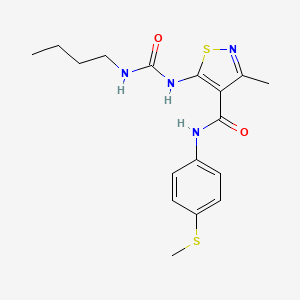
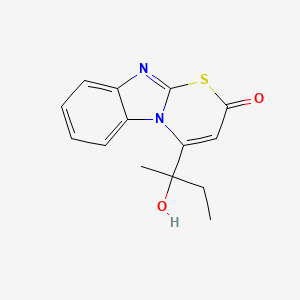
![[(1S,2R,6R,8R,9R)-4,4,11,11-tetramethyl-3,5,7,10,12-pentaoxatricyclo[7.3.0.02,6]dodecan-8-yl]methyl butanoate](/img/structure/B12771708.png)

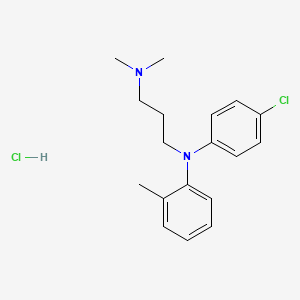
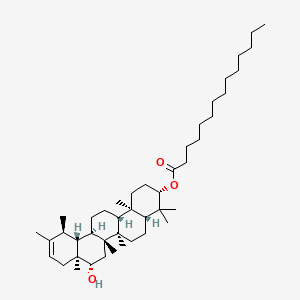
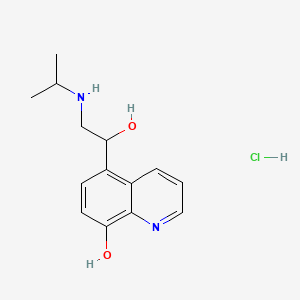

![1,2-bis(2,4-dimethylphenyl)guanidine;5-[[4-[(4-sulfophenyl)diazenyl]phenyl]diazenyl]-2-[(E)-2-[2-sulfo-4-[[4-[(4-sulfophenyl)diazenyl]phenyl]diazenyl]phenyl]ethenyl]benzenesulfonic acid](/img/structure/B12771740.png)

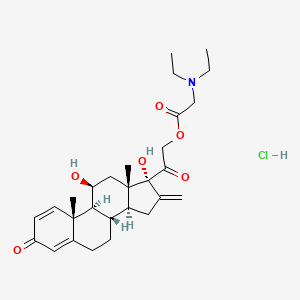
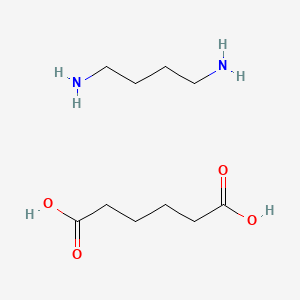
![Benzyl [(1s,4s,7s,8r,9r,10s,13s,16s)-7,10-Dibenzyl-8,9-Dihydroxy-1,16-Dimethyl-4,13-Bis(1-Methylethyl)-2,5,12,15,18-Pentaoxo-20-Phenyl-19-Oxa-3,6,11,14,17-Pentaazaicos-1-Yl]carbamate](/img/structure/B12771777.png)
